

# Benzyl Heptanoate: A Toxicological Profile

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## Compound of Interest

Compound Name: *Benzyl heptanoate*

Cat. No.: *B1617670*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for **benzyl heptanoate** is limited in publicly available literature. The following information is primarily based on a read-across approach from structurally similar compounds, including benzyl benzoate and benzyl acetate. This guide is intended for informational purposes and should not be considered a comprehensive safety assessment.

## Chemical and Physical Properties

**Benzyl heptanoate** is an aromatic ester of benzyl alcohol and heptanoic acid, primarily used as a fragrance and flavor ingredient.<sup>[1]</sup> It presents as a colorless liquid with a fruity, sweet, and floral odor.<sup>[1]</sup>

Property	Value	Reference
CAS Number	5454-21-7	[2][3]
Molecular Formula	C14H20O2	[2][3]
Molecular Weight	220.31 g/mol	[1][2]
Boiling Point	295.3°C at 760 mmHg	[2][3]
Flash Point	107.1°C	[2][3]
Density	0.98 g/cm <sup>3</sup>	[2]
Water Solubility	4.582 mg/L @ 25°C (estimated)	[4]
logP (o/w)	4.545 (estimated)	[4]

## Toxicological Data (Read-Across Approach)

Due to the scarcity of direct toxicological data for **benzyl heptanoate**, a read-across approach from structurally related compounds is utilized to provide an initial toxicological profile. The primary surrogates used are benzyl benzoate and benzyl acetate.

### Acute Toxicity

Endpoint	Species	Route	Value	Surrogate	Reference
LD50	Rat	Oral	2490 mg/kg	Benzyl acetate	[5]
LD50	Rat	Oral	1850 mg/kg	Benzyl butyrate	[6]
LD50	Rabbit	Dermal	> 5000 mg/kg	Benzyl acetate	[5]

## Skin and Eye Irritation

Benzyl alcohol, a related compound, can cause skin irritation, redness, itching, and dryness.[7] In some individuals, it may trigger allergic contact dermatitis.[7] Benzyl benzoate is reported to

cause skin irritation, which can manifest as redness, itching, or a burning sensation.[8]

## Skin Sensitization

Benzyl benzoate is considered an extremely weak skin sensitizer.[9] A Human Repeat Insult Patch Test (HRIPT) with benzyl benzoate showed no reactions indicative of sensitization in 108 volunteers.[9]

Assay	Result	Surrogate	Reference
Human Repeat Insult Patch Test (HRIPT)	Not a sensitizer	Benzyl benzoate	[9]
Murine Local Lymph Node Assay (LLNA)	Non-sensitizing up to 50%	Benzyl benzoate	[9]

## Mutagenicity

Both benzyl benzoate and benzyl acetate have been evaluated for genotoxicity. Benzyl benzoate was found to be negative for unscheduled DNA synthesis in rat hepatocyte cultures and was not clastogenic.[10] Benzyl acetate was not mutagenic in *Salmonella typhimurium* and did not induce sex-linked recessive lethal mutations in *Drosophila melanogaster*. [11]

Assay	Result	Surrogate	Reference
Ames Test	Negative	Benzyl benzoate	[9]
Unscheduled DNA Synthesis (UDS)	Negative	Benzyl benzoate	[10]
in vitro Mammalian Chromosomal Aberration Assay	Negative	Benzyl benzoate	[10]
Ames Test	Negative	Benzyl acetate	[12]

## Repeated Dose Toxicity

In a 13-week study, decreased body weight and mortality were observed in rats and mice administered benzyl benzoate at doses of 800 mg/kg/day or higher.[10] A 90-day dermal toxicity study with benzyl benzoate resulted in no systemic toxicity up to the limit dose of 1000 mg/kg/day.[10] For benzyl acetate, a 2-year chronic study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 260 mg/kg/day.[12]

Duration	Species	Route	NOAEL	Surrogate	Reference
90 days	Rat	Dermal	1000 mg/kg/day	Benzyl benzoate	[10]
13 weeks	Rat/Mouse	Oral	< 800 mg/kg/day (LOAEL)	Benzyl benzoate	[10]
2 years	Rat	Oral	260 mg/kg/day	Benzyl acetate	[12]

## Experimental Protocols

### Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This protocol is a generalized representation based on standard OECD guidelines.

- Test System: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).
- Housing: Animals are housed individually in environmentally controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study.
- Dosing: A single dose of the test substance is administered by gavage using a stomach tube. The initial dose is selected based on available data. Subsequent doses are adjusted up or down by a constant factor depending on the outcome of the previous animal.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

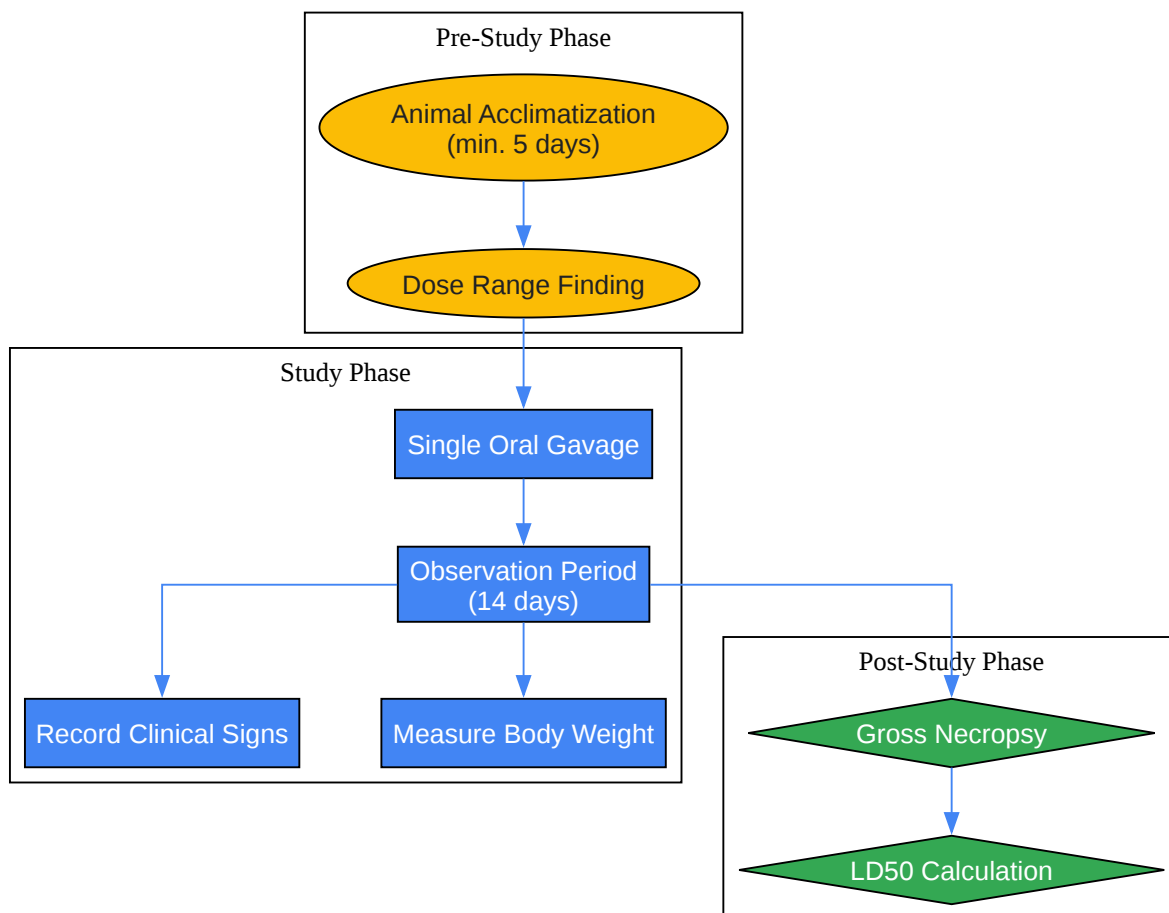
- Data Analysis: The LD50 is calculated using the maximum likelihood method.

## Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

This protocol is a generalized representation based on standard OECD guidelines.

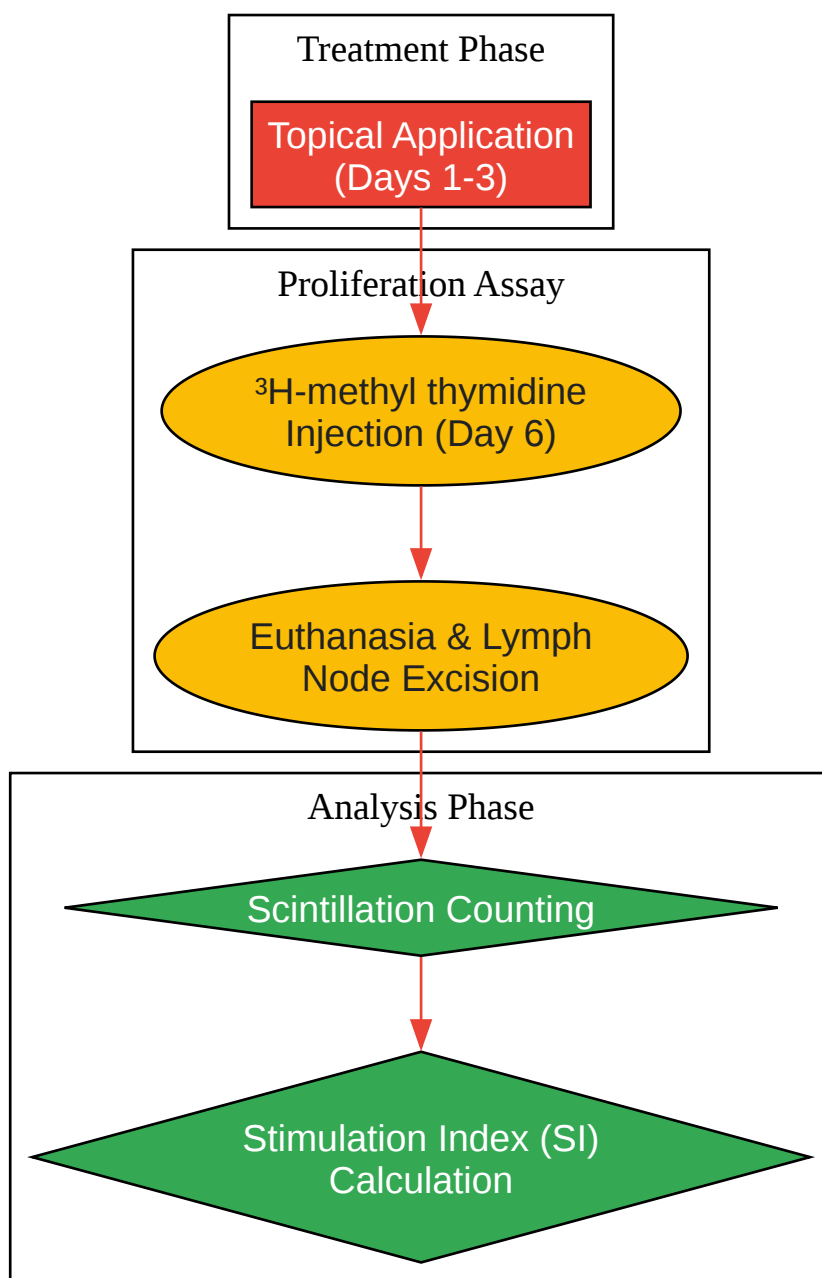
- Test System: CBA/J or CBA/Ca mice.
- Procedure:
  - A solution of the test substance in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsum of both ears of the mice for three consecutive days.
  - On day 6, a solution of  $^3\text{H}$ -methyl thymidine is injected intravenously.
  - Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised and weighed.
  - The lymph nodes are processed to prepare a single-cell suspension, and the incorporation of  $^3\text{H}$ -methyl thymidine is measured by scintillation counting.
- Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is  $\geq 3$ .

## Visualizations



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Caption: Workflow for an acute oral toxicity study.



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Caption: Workflow for the Murine Local Lymph Node Assay.

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